molecular formula C13H24N2O2 B2947547 tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate CAS No. 1638760-95-8

tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate

Cat. No.: B2947547
CAS No.: 1638760-95-8
M. Wt: 240.347
InChI Key: UCJHEFXRJXJZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate: is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique bicyclic structure, which includes a tert-butyl carbamate group and an amino group attached to a bicyclo[3.2.1]octane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate typically involves the reaction of a bicyclo[3.2.1]octane derivative with tert-butyl carbamate. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a base or an acid, to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce secondary amines .

Scientific Research Applications

tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate include:

  • tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate
  • rac-tert-Butyl (8-oxobicyclo[3.2.1]octan-2-yl)carbamate .

Uniqueness

What sets this compound apart is its unique combination of a tert-butyl carbamate group and an amino group on a bicyclic ring system. This structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

IUPAC Name

tert-butyl N-(3-amino-8-bicyclo[3.2.1]octanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-8-4-5-9(11)7-10(14)6-8/h8-11H,4-7,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJHEFXRJXJZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC1CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.